molecular formula C16H27Cl2N3O B15344543 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride CAS No. 62979-96-8

4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride

Cat. No.: B15344543
CAS No.: 62979-96-8
M. Wt: 348.3 g/mol
InChI Key: WKWJGLUVRJQQEY-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride is a synthetic organic compound with the molecular formula C16H25N3O·2HCl It is characterized by the presence of an isopropoxy group, a pyrrolidinyl group, and a benzamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamidine Core: The benzamidine core can be synthesized by reacting benzylamine with an appropriate isocyanate under controlled conditions.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable catalyst.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzamidine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl or isopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamide
  • 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzylamine
  • 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzonitrile

Uniqueness

4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride is unique due to the presence of both the isopropoxy and pyrrolidinyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where these properties are advantageous.

Properties

CAS No.

62979-96-8

Molecular Formula

C16H27Cl2N3O

Molecular Weight

348.3 g/mol

IUPAC Name

[amino-(4-propan-2-yloxyphenyl)methylidene]-(2-pyrrolidin-1-ium-1-ylethyl)azanium;dichloride

InChI

InChI=1S/C16H25N3O.2ClH/c1-13(2)20-15-7-5-14(6-8-15)16(17)18-9-12-19-10-3-4-11-19;;/h5-8,13H,3-4,9-12H2,1-2H3,(H2,17,18);2*1H

InChI Key

WKWJGLUVRJQQEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=[NH+]CC[NH+]2CCCC2)N.[Cl-].[Cl-]

Origin of Product

United States

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